molecular formula C15H13N3 B183500 N-Benzylquinazolin-4-amine CAS No. 100818-54-0

N-Benzylquinazolin-4-amine

Cat. No.: B183500
CAS No.: 100818-54-0
M. Wt: 235.28 g/mol
InChI Key: FVWANTDQRFSCAL-UHFFFAOYSA-N
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Description

N-Benzylquinazolin-4-amine is a member of the quinazoline class of compounds, characterized by a benzene ring fused with a pyrimidine ring. This compound is specifically substituted by a benzylnitrilo group at position 4. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Benzylquinazolin-4-amine typically involves the reaction of 2-aminobenzonitrile with benzylamine under specific conditions. One common method includes the use of a metal catalyst, such as copper, to facilitate the reaction. The reaction conditions often involve heating the mixture to a specific temperature to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of environmentally benign catalysts and solvents is preferred to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions: N-Benzylquinazolin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various quinazolinone derivatives, which have significant biological activities and potential therapeutic applications .

Mechanism of Action

The mechanism of action of N-Benzylquinazolin-4-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of p97/VCP, an ATPase involved in various cellular processes. By acting as an ATP competitor, the compound can induce apoptosis in cancer cells and inhibit their proliferation . Additionally, it can interfere with bacterial quorum sensing systems, thereby inhibiting biofilm formation and reducing bacterial virulence .

Comparison with Similar Compounds

Uniqueness: N-Benzylquinazolin-4-amine stands out due to its specific substitution pattern, which imparts unique biological activities. Its ability to inhibit p97/VCP and interfere with quorum sensing systems makes it a promising candidate for further research and development .

Properties

IUPAC Name

N-benzylquinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3/c1-2-6-12(7-3-1)10-16-15-13-8-4-5-9-14(13)17-11-18-15/h1-9,11H,10H2,(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVWANTDQRFSCAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=NC=NC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601015644
Record name N-benzylquinazolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601015644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>35.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID50086002
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

100818-54-0
Record name N-(Phenylmethyl)-4-quinazolinamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100818540
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-benzylquinazolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601015644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(PHENYLMETHYL)-4-QUINAZOLINAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z1Q67P7111
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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